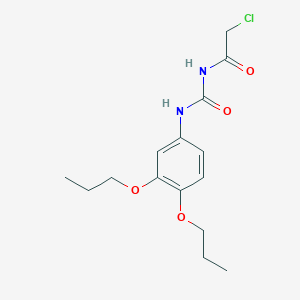
3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea, also known as CDU, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. CDU is a urea derivative that has been shown to have promising applications in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Diaryl ureas, similar in structure to 3-(2-Chloroacetyl)-1-(3,4-dipropoxyphenyl)urea, have been explored for their potential as anticancer agents. A study by Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. They found significant antiproliferative effects, suggesting potential for further research as BRAF inhibitors in cancer treatment.
Photodegradation Studies
The photodegradation of chloroacetyl urea derivatives has been a subject of study in environmental chemistry. Guoguang et al. (2001) investigated the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in various media. They determined the rate constants and half-lives of these compounds, providing insights into their environmental stability and potential toxicological impacts.
Synthesis and Bioinformatics Studies
Urea derivatives, akin to this compound, have been synthesized for bioinformatics and antioxidant studies. Kollu et al. (2021) synthesized a series of urea/thiourea derivatives and screened them for antioxidant activity. They also conducted molecular docking interaction profiles against enzymatic proteins, indicating these compounds could have neuroprotective antioxidant properties.
Glycosyl Ureas in Antibiotic Research
Research into glycosyl urea derivatives, which are structurally related to this compound, has implications in antibiotic development. Mercer et al. (2008) developed a novel method for the stereoselective synthesis of alpha- and beta-glycosyl ureas, which have applications in the field of aminoglycoside antibiotics.
Chiral Stationary Phases in Chromatography
Chitosan diphenylcarbamate-2-urea derivatives, similar to this compound, have been synthesized for use as chiral stationary phases in high-performance liquid chromatography. Zhang et al. (2014) found that the chiral recognition abilities of these phases varied depending on the substituents, enhancing the separation of racemates in chromatographic analysis.
Eigenschaften
IUPAC Name |
2-chloro-N-[(3,4-dipropoxyphenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-3-7-21-12-6-5-11(9-13(12)22-8-4-2)17-15(20)18-14(19)10-16/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXXXWGALLMAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2447743.png)


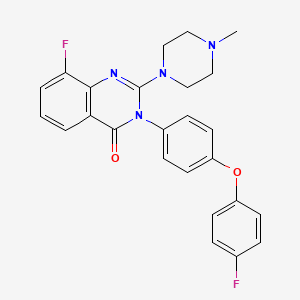
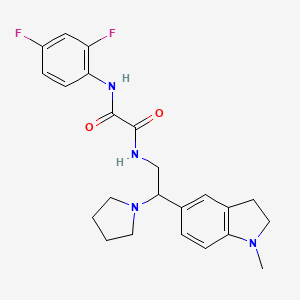
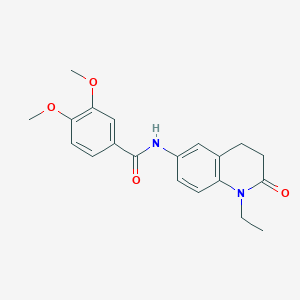
![4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2447753.png)
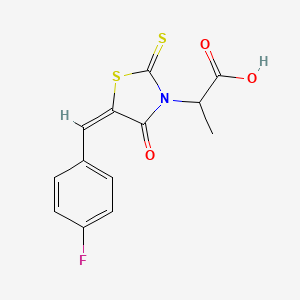
![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2447758.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2447761.png)
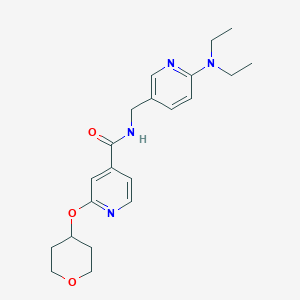

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2447764.png)
